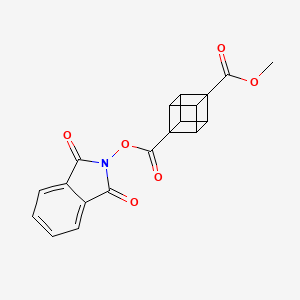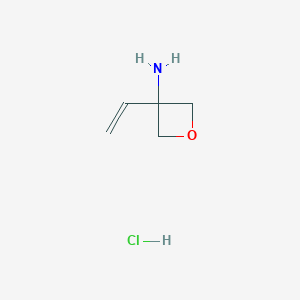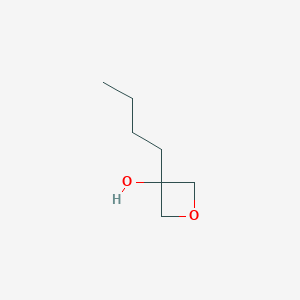
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate is a complex organic compound with the molecular formula C₁₉H₁₃NO₆ and a molecular weight of 351.31 g/mol This compound is characterized by its unique cubane structure, which is a highly strained, cubic arrangement of carbon atoms
Preparation Methods
The synthesis of 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate involves multiple steps, starting with the preparation of the cubane core. The cubane core can be synthesized through a series of cycloaddition reactions, followed by functionalization to introduce the desired substituents . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the cubane structure.
For industrial production, the synthesis may be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield . The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate has several scientific research applications across various fields . In chemistry, it is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of strained ring systems. In biology, it may be investigated for its potential as a pharmacophore in drug design, given its unique structural features.
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities . Additionally, in the industry, it may find applications in the development of new materials with unique mechanical or electronic properties due to the rigidity and stability of the cubane core.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound’s effects are likely mediated through its ability to bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate can be compared with other similar compounds, such as other cubane derivatives or isoindolinone-containing molecules . These comparisons highlight the uniqueness of the compound, particularly its combination of the cubane core with the 1,3-dioxoisoindolin-2-yl group.
Similar compounds include:
- 1,4-Dimethyl cubane-1,4-dicarboxylate
- 1-(1,3-Dioxoisoindolin-2-yl) cubane-1,4-dicarboxylate
- 4-Methyl cubane-1,4-dicarboxylate
Properties
IUPAC Name |
4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl cubane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6/c1-25-16(23)18-8-11-9(18)13-10(18)12(8)19(11,13)17(24)26-20-14(21)6-4-2-3-5-7(6)15(20)22/h2-5,8-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLNPKPEDFHCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)ON6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]ethanone](/img/structure/B8220479.png)
![1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B8220480.png)
![3-O-ethyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B8220484.png)
![3-(3,4-Dimethoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8220486.png)
![(3-Acetyl-1-bicyclo[1.1.1]pentanyl) acetate](/img/structure/B8220495.png)


![4-[[3-(Aminomethyl)oxetan-3-yl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8220524.png)
![6-Methyl-2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B8220531.png)
![2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide](/img/structure/B8220539.png)
![Methyl 6-benzyl-2,6-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B8220549.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[(4-cyanocuban-1-yl)methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B8220559.png)
![2-trimethylsilylethyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cuban-1-yl]carbamate](/img/structure/B8220567.png)
![4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride](/img/structure/B8220573.png)
